molecular formula C17H16Cl2O B1360638 3',5'-Dichloro-3-(3,4-dimethylphenyl)propiophenone CAS No. 898779-83-4

3',5'-Dichloro-3-(3,4-dimethylphenyl)propiophenone

Cat. No. B1360638
CAS RN: 898779-83-4
M. Wt: 307.2 g/mol
InChI Key: ZYSDOVARQCSAER-UHFFFAOYSA-N
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Description

3',5'-Dichloro-3-(3,4-dimethylphenyl)propiophenone, commonly referred to as DCP, is a synthetic compound with a variety of applications in scientific research. DCP is a white, crystalline solid with a melting point of 115-116°C. It is insoluble in water, but soluble in organic solvents such as ethanol, acetone, and ethyl acetate. DCP has been used in a variety of scientific research applications, including synthesis, drug development, and structural studies.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound serves as a precursor or intermediate in various chemical syntheses. For example, it has been used in the synthesis of derivatives like 4,6-dihydrothieno[3,4-b]thiophene 5,5-dioxide, which is a stable precursor of 2,3-dihydro-2,3-dimethylenethiophene and can be alkylated and undergoes SO2 loss upon heating (Chou & Tsai, 1991).
  • It is involved in the formation of tungsten(VI) complexes with aminobis(phenolato) [O,N,O] donor ligands. These complexes are useful in catalysis and material science (Lehtonen & Sillanpää, 2004).

Electrosynthesis and Electrochemistry

  • The compound is utilized in electrosynthesis processes. An example is the electrosynthesis of 3,4-diphenylhexane-3,4-diol, achieved by reducing propiophenone in dimethylformamide (Lyalin, Kashparov, & Petrosyan, 2006).
  • It is also used in the electro-oxidative polymerization of related compounds like 3,5-dimethylthiophenol, leading to the creation of poly(2,6-dimethylphenylene sulphide) with semi-conductivity and electrochemical response (Yamamoto, Iwasaki, Nishide, & Tsuchida, 1992).

Pharmaceutical and Biological Research

  • 3',5'-Dichloro-3-(3,4-dimethylphenyl)propiophenone is involved in the preparation of compounds with potential biological activities. For instance, it's used in synthesizing derivatives with antimicrobial and antifungal properties (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003).

Material Science and Polymer Chemistry

  • It plays a role in the synthesis of high-contrast electrochromic polymers, specifically in the creation of derivatives of 3,4-ethylenedioxythiophene (EDOT), used in various electronic applications (Sankaran & Reynolds, 1997).

properties

IUPAC Name

1-(3,5-dichlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2O/c1-11-3-4-13(7-12(11)2)5-6-17(20)14-8-15(18)10-16(19)9-14/h3-4,7-10H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSDOVARQCSAER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)C2=CC(=CC(=C2)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644865
Record name 1-(3,5-Dichlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dichlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one

CAS RN

898779-83-4
Record name 1-Propanone, 1-(3,5-dichlorophenyl)-3-(3,4-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898779-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-Dichlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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